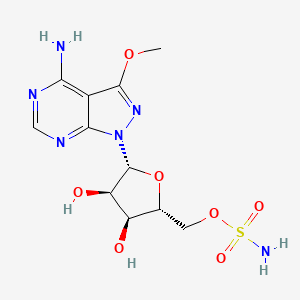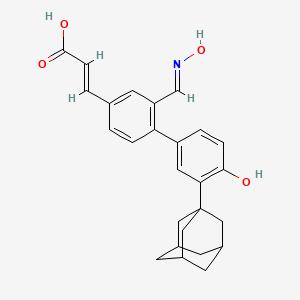
Xininurad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for Xininurad involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving crystallization and purification steps to achieve the desired product quality .
Analyse Chemischer Reaktionen
Xininurad undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Xininurad has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study urate transport mechanisms. In biology, it helps in understanding the role of urate transporters in cellular processes. In medicine, this compound is being investigated for its potential to treat hyperuricemia and gout, with clinical trials showing promising results. Industrially, it is used in the development of new therapeutic agents targeting urate transporters .
Wirkmechanismus
Xininurad exerts its effects by inhibiting the human urate transporter 1 (hURAT1), which is responsible for the reabsorption of urate in the kidneys. By blocking hURAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism of action involves the binding of this compound to the transporter, preventing urate from being reabsorbed and promoting its elimination from the body .
Vergleich Mit ähnlichen Verbindungen
Xininurad is unique compared to other urate transporter inhibitors due to its high potency and selectivity for hURAT1. Similar compounds include Benzbromarone and Lesinurad, both of which also inhibit urate transporters but with different efficacy and safety profiles. This compound has shown a significantly lower IC50 value compared to these compounds, indicating higher potency. Additionally, this compound has demonstrated better safety and tolerability in clinical trials, with fewer adverse effects related to liver and kidney toxicity .
Eigenschaften
CAS-Nummer |
2365178-28-3 |
|---|---|
Molekularformel |
C15H10Br2FN3O2 |
Molekulargewicht |
443.06 g/mol |
IUPAC-Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone |
InChI |
InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3 |
InChI-Schlüssel |
ACXPMDYWZAUOJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)

![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)


![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)


![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)

